N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine is a chemical compound with significant potential in pharmaceutical applications. It is classified under the category of acetamidines, which are derivatives of acetamide featuring an amidine functional group. This compound is characterized by its unique molecular structure, which integrates a pyridine ring and a trifluoromethyl group, contributing to its chemical properties and biological activity.
This compound can be sourced from various suppliers specializing in advanced chemical intermediates, such as VWR and Labscoop, where it is often provided with a high purity level (≥95%) for research and development purposes. The compound's CAS number is 1299607-76-3, and it has an MDL number of MFCD18384855, indicating its registration in chemical databases for identification and regulatory compliance .
N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine falls within the class of organic compounds known as amines, specifically tertiary amines due to the presence of dimethylamino groups. Its classification as an acetamidine also highlights its potential use in medicinal chemistry as a building block for drug development.
The synthesis of N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine can be accomplished through several methods, typically involving multi-step organic synthesis techniques. The general approach includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and assess product purity.
The molecular formula of N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine is C16H16F3N3O, with a molecular weight of approximately 323.32 g/mol. The structure features:
The compound's structural representation can be denoted using SMILES notation: CC(=O)Nc2cccc(c1cc(C(F)(F)F)cnc1N(C)C)c2. This notation provides insights into its connectivity and functional groups, essential for computational modeling and further chemical analysis .
N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine can participate in various chemical reactions typical for amidines:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling pH levels can significantly influence the reactivity of amidine compounds.
The mechanism of action for N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine in biological systems likely involves interaction with specific receptors or enzymes due to its amine functional groups.
Further studies are necessary to elucidate its precise mechanism of action through pharmacological assays and receptor binding studies.
The physical properties include:
Chemical properties include:
Relevant data on hazards indicate that it is harmful if swallowed and causes skin irritation; therefore, appropriate safety measures should be taken when handling this compound .
N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its relevance in contemporary research settings. Further exploration into its biological activity could pave the way for new drug discoveries and therapeutic strategies.
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8